![molecular formula C20H17N5O3S B2878924 4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide CAS No. 397280-30-7](/img/structure/B2878924.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide
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Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community for its potential applications in cancer treatment. BCS-1 belongs to the class of sulfonamide-based compounds, which have been shown to exhibit potent anticancer activity.
Scientific Research Applications
Carbonic Anhydrase Inhibition
Aromatic sulfonamides, such as 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide, have been studied for their inhibitory activity against carbonic anhydrase isoenzymes. These compounds exhibited nanomolar half maximal inhibitory concentration (IC50) values, indicating their potential in designing inhibitors for specific isoenzymes, which could have implications in treating conditions like glaucoma, epilepsy, and certain cancers (Supuran, Maresca, Gregáň, & Remko, 2013).
Polymer Science
The synthesis and characterization of soluble polyimides from aromatic tetracarboxylic dianhydrides have been reported, showcasing the application of aromatic diamines in creating high-performance materials with desirable properties like solubility in various organic solvents, thermal stability, and the ability to form transparent, tough, and flexible films (Imai, Maldar, & Kakimoto, 1984).
Self-Healing Materials
Research on catalyst-free room-temperature self-healing elastomers highlights the use of aromatic disulfide metathesis, employing bis(4-aminophenyl) disulfide as a dynamic crosslinker. This approach leads to materials with quantitative healing efficiency at room temperature, without the need for catalysts or external intervention, which is of significant interest for applications requiring durable and self-repairing materials (Rekondo et al., 2014).
properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c21-11-3-13-25(14-4-12-22)29(27,28)18-9-7-16(8-10-18)20(26)24-19-6-2-1-5-17(19)15-23/h1-2,5-10H,3-4,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNARQOIDVFIPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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